二氯化锗

描述

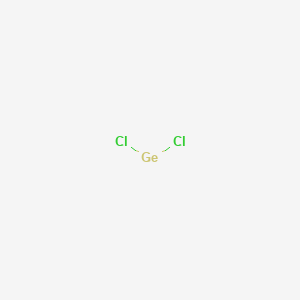

Germanium dichloride has been the subject of various studies due to its interesting molecular structure and potential applications. It is produced by the reaction of Ge with GeCl4 at high temperatures and has been characterized through different methods, including electron diffraction and mass spectrometry . The molecular structure of germanium dichloride is consistent with the VSEPR model and shows geometrical variations that align with non-bonded interactions .

Synthesis Analysis

The synthesis of germanium dichloride and related compounds has been explored in several studies. For instance, germanium(II) derivatives of aminotroponiminates were synthesized by reacting GeCl2·(1,4-dioxane) with lithium aminotroponiminate salts, leading to both neutral and cationic species . Additionally, stable germanium(II) compounds with intramolecular coordination bonds were synthesized, providing insights into the reactivity of germanium . The redetermination of the germanium dichloride complex with 1,4-dioxane at low temperatures has also contributed to understanding its synthesis and stability .

Molecular Structure Analysis

The molecular structure of germanium dichloride has been extensively analyzed. Electron diffraction and mass spectrometry have provided parameters such as bond lengths and angles, which are crucial for understanding the compound's geometry . Millimeter-wave spectroscopy has further refined these structural parameters, offering an equilibrium molecular structure and insights into the force constants of the molecule . The crystal structure of germanium dichloride complexed with 1,4-dioxane has also been determined, revealing the bond lengths and the arrangement of molecules in the structure .

Chemical Reactions Analysis

Germanium dichloride participates in various chemical reactions, leading to the formation of different germanium-containing compounds. For example, the reaction of germanium dichloride with lithium compounds has been used to synthesize stable germanium(II) compounds with bidentate coordinating ligands . The reactivity of germanium dichloride with phthalonitrile under specific conditions has also been studied, resulting in the formation of isomorphous complexes with interesting molecular arrangements .

Physical and Chemical Properties Analysis

The physical and chemical properties of germanium dichloride are closely related to its molecular structure. The bond lengths, angles, and coordination environment around the germanium atom influence its reactivity and stability. The equilibrium structure and anharmonic force field of germanium dichloride have been determined, providing a deeper understanding of its vibrational states and potential reactivity . The compound's ability to form stable complexes with various ligands also indicates its versatility and potential for use in different chemical contexts .

科学研究应用

半导体和电子应用:锗在电子器件的发展中至关重要,特别是在半导体技术方面。它具有优异的电子和空穴迁移率,使其成为主流电子材料。锗在半导体器件(如晶体管、红外探测器和高速电子器件)中的实用性已经得到广泛研究 (Haller, 2006)。

材料回收和环境应用:锗回收的研究,特别是从冶金副产品中回收,引起了关注。类似超声辅助浸出的技术已被研究,以实现从废料中高效回收锗,突显环境可持续性 (Zhang et al., 2016)。

能量存储应用:锗的性质使其适用于锂离子电池。研究重点是改善锗材料的电化学性能,解决锂化和脱锂过程中体积变化等挑战 (Hu et al., 2016)。

光电子学和成像:锗的光学性质导致其在光电子学和生物成像中的应用。研究探讨了其在光伏和发光二极管中的应用,以及其在下一代电子器件和光学功能中的潜力 (Vaughn & Schaak, 2013)。

表面化学和钝化:控制锗界面对于其在微电子中的应用至关重要。研究重点是锗表面反应性,探索不同的表面钝化和功能化手段 (Loscutoff & Bent, 2006)。

纳米技术和纳米材料:锗在纳米尺度上的性质已被研究用于各种应用。研究已经探讨了锗纳米晶的合成及其在电子和光电子应用中的潜在用途 (Gresback et al., 2007)。

光谱分析:使用固态核磁共振光谱学研究二氯化锗为锗化合物的结构和性质提供了见解,扩展了对锗化合物的理解 (Sutrisno et al., 2010)。

安全和危害

属性

InChI |

InChI=1S/Cl2Ge/c1-3-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGIKMVOLGCZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ge]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143425, DTXSID80164992 | |

| Record name | Germanium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorogermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Unii-SI7jkx4F22 | |

CAS RN |

10060-11-4, 15230-48-5 | |

| Record name | Germanium chloride (GeCl2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10060-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germanium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorogermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)